4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde

Physicochemical Properties Material Science Process Chemistry

High-purity 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS 348618-75-7) with mp 148–150°C — nearly 90°C above its 5-chloroethoxy isomer — enabling robust identity confirmation. The reactive 4-(2-chloroethoxy) group enables selective nucleophilic substitution for diverse pharmacophore synthesis. High thermal stability (bp 452.1°C) tolerates elevated process temperatures. Ideal for medicinal chemistry SAR studies.

Molecular Formula C10H10ClNO5
Molecular Weight 259.64 g/mol
CAS No. 348618-75-7
Cat. No. B1628697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde
CAS348618-75-7
Molecular FormulaC10H10ClNO5
Molecular Weight259.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCl
InChIInChI=1S/C10H10ClNO5/c1-16-9-4-7(6-13)8(12(14)15)5-10(9)17-3-2-11/h4-6H,2-3H2,1H3
InChIKeyIXMWLBHKAMOOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS 348618-75-7) Technical Specifications and Procurement Profile


4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde, characterized by a nitro group at the 2-position, a methoxy group at the 5-position, and a 2-chloroethoxy group at the 4-position of the benzaldehyde ring . The compound, with molecular formula C10H10ClNO5 and a molecular weight of 259.64 g/mol, exists as a pale yellow solid with a predicted density of 1.374 g/cm³ and a boiling point of 452.1°C at 760 mmHg . Its unique substitution pattern, incorporating both electron-withdrawing (nitro) and electron-donating (methoxy, chloroethoxy) groups, along with a reactive chloroalkyl ether moiety, positions it as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and advanced materials .

Procurement Risks: Why 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Cannot Be Replaced by Simple Analogs


Attempting to replace 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde with simpler 2-nitrobenzaldehyde derivatives such as 4-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzaldehyde introduces significant changes in physicochemical properties and synthetic utility. The chloroethoxy substituent at the 4-position substantially alters the compound's density, boiling point, and overall molecular weight compared to analogs lacking this group . Furthermore, the presence of the chloroethoxy moiety provides a distinct handle for nucleophilic substitution reactions, enabling downstream functionalization pathways that are inaccessible with methoxy- or unsubstituted 2-nitrobenzaldehydes . Even isomeric variations, such as 5-(2-chloroethoxy)-2-nitrobenzaldehyde (CAS 116005-59-5), exhibit markedly different physical properties, including a melting point nearly 90°C lower, underscoring the critical importance of the precise substitution pattern for process reproducibility [1].

Quantitative Differentiation: 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde vs. Structural Analogs


Enhanced Molecular Weight and Density Compared to Non-Chloroethoxy Analogs

4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde exhibits a significantly higher molecular weight and density compared to 5-methoxy-2-nitrobenzaldehyde, which lacks the chloroethoxy group. This difference stems directly from the additional chlorine atom and extended ethoxy chain, which increase the compound's mass and affect its intermolecular interactions .

Physicochemical Properties Material Science Process Chemistry

Higher Boiling Point Due to Increased Molecular Complexity and Polarity

The boiling point of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde is substantially higher than that of 5-methoxy-2-nitrobenzaldehyde. This elevation is attributed to the increased molecular weight and the enhanced polarity introduced by the chloroethoxy and nitro groups, which strengthen intermolecular dipole-dipole and van der Waals interactions .

Thermal Stability Purification Process Engineering

Distinct Melting Point Range Relative to Isomeric 5-(2-Chloroethoxy)-2-nitrobenzaldehyde

The melting point of 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde (148-150°C) is significantly higher than that of its regioisomer, 5-(2-chloroethoxy)-2-nitrobenzaldehyde (59-60°C). This substantial difference, approximately 90°C, reflects the distinct crystal packing and intermolecular forces arising from the different substitution patterns on the benzaldehyde ring [1].

Solid-State Characterization Purity Analysis Formulation

Reactive Chloroethoxy Handle Enables Downstream Nucleophilic Substitution Chemistry

The 4-(2-chloroethoxy) group provides a specific site for nucleophilic substitution, a key reaction for introducing amines, thiols, or other nucleophiles to build more complex molecular architectures. In contrast, analogs such as 4-methoxy-2-nitrobenzaldehyde lack this reactive handle, limiting their utility as intermediates in multi-step syntheses . This functional group is particularly valuable in medicinal chemistry for creating diversity-oriented libraries or installing pharmacophoric elements .

Synthetic Versatility Drug Discovery Medicinal Chemistry

Validated Application Scenarios for 4-(2-Chloroethoxy)-5-methoxy-2-nitrobenzaldehyde Procurement


Synthesis of Advanced Pharmaceutical Intermediates via Nucleophilic Substitution

The reactive 2-chloroethoxy group at the 4-position makes this compound an ideal starting material for the construction of ether-linked or amino-linked pharmacophores. Researchers can exploit nucleophilic substitution with amines, thiols, or alcohols to generate diverse libraries of 2-nitrobenzaldehyde derivatives for structure-activity relationship (SAR) studies. This approach is supported by the compound's classification as a building block for medicinal chemistry .

Process Development Requiring High-Temperature Stability

With a boiling point of 452.1°C, this compound exhibits high thermal stability compared to simpler 2-nitrobenzaldehyde analogs (e.g., bp ~355°C) . This property makes it suitable for reactions or purification steps that require elevated temperatures without significant volatilization or decomposition, offering a wider operational window in process chemistry.

Quality Control and Identity Confirmation via Distinct Melting Point

The significantly higher melting point of 148-150°C, compared to its isomer 5-(2-chloroethoxy)-2-nitrobenzaldehyde (mp 59-60°C) [1], provides a robust and simple analytical method for identity confirmation and purity assessment. This differentiation is critical in procurement and inventory management to prevent accidental substitution with the incorrect regioisomer.

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